HSF1 Inhibitory Activity vs. Optimized HSF1 Inhibitors
Butyl 4-(2,4-dinitrophenyl)butanoate exhibits weak HSF1 inhibitory activity with an EC₅₀ > 260,000 nM in a cell-based luminescence assay using NIH3T3 cells [1]. In contrast, optimized HSF1 inhibitors such as compound 24 from a medicinal chemistry campaign achieve HSF1 IC₅₀ values of 14 nM under comparable conditions [2]. This ~18,500-fold difference in potency positions Butyl 4-(2,4-dinitrophenyl)butanoate not as a lead drug candidate, but as a negative control or tool compound for benchmarking assay windows in HSF1 inhibitor discovery screens.
| Evidence Dimension | HSF1 Pathway Inhibition Potency |
|---|---|
| Target Compound Data | EC₅₀ > 260,000 nM |
| Comparator Or Baseline | Compound 24: IC₅₀ = 14 nM |
| Quantified Difference | Target is at least 18,500-fold less potent |
| Conditions | Cell-based HSF1 transcriptional activation assay (NIH3T3 cells for target; analogous cell-based HSF1 reporter assay for comparator) |
Why This Matters
This quantitative difference defines the compound's utility as a negative control in HSF1 screening cascades, rather than as a potent inhibitor.
- [1] BindingDB. BDBM72572: 4-(2,4-dinitrophenyl)butanoic acid butyl ester. Affinity Data: EC₅₀ > 2.60E+5 nM. Entry Date 2011-07-30. Accessed April 2026. View Source
- [2] PMC5048338. Table 2: Analogues which combine best SAR features for HSF1 pathway inhibition. Compound 24: HSF1 IC₅₀ = 14 nM. Accessed April 2026. View Source
